
(E)-3-(3,4-dichloro-5-methylphenyl)prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(3,4-dichloro-5-methylphenyl)prop-2-enoic acid is an organic compound characterized by the presence of a conjugated double bond and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3,4-dichloro-5-methylphenyl)prop-2-enoic acid typically involves the reaction of 3,4-dichloro-5-methylbenzaldehyde with malonic acid in the presence of a base such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation followed by decarboxylation to yield the desired product. The reaction conditions often include refluxing the mixture in ethanol for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions
(E)-3-(3,4-dichloro-5-methylphenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Nucleophilic substitution reactions often use reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated hydrocarbons.
科学的研究の応用
(E)-3-(3,4-dichloro-5-methylphenyl)prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (E)-3-(3,4-dichloro-5-methylphenyl)prop-2-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways. Additionally, it may interact with cellular receptors to trigger signaling cascades that lead to its observed biological effects .
類似化合物との比較
Similar Compounds
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: This compound shares a similar structural framework but differs in the substitution pattern and functional groups.
Uniqueness
(E)-3-(3,4-dichloro-5-methylphenyl)prop-2-enoic acid is unique due to the presence of dichloro and methyl substituents on the aromatic ring, which can influence its reactivity and biological properties. The specific arrangement of these substituents can enhance its interaction with molecular targets, making it a valuable compound for research and industrial applications.
特性
分子式 |
C10H8Cl2O2 |
|---|---|
分子量 |
231.07 g/mol |
IUPAC名 |
(E)-3-(3,4-dichloro-5-methylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H8Cl2O2/c1-6-4-7(2-3-9(13)14)5-8(11)10(6)12/h2-5H,1H3,(H,13,14)/b3-2+ |
InChIキー |
NEXSEBLZFHLHCH-NSCUHMNNSA-N |
異性体SMILES |
CC1=CC(=CC(=C1Cl)Cl)/C=C/C(=O)O |
正規SMILES |
CC1=CC(=CC(=C1Cl)Cl)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



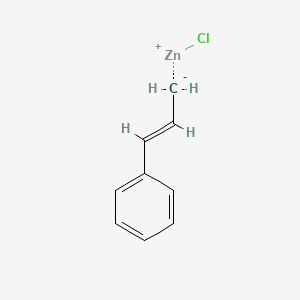
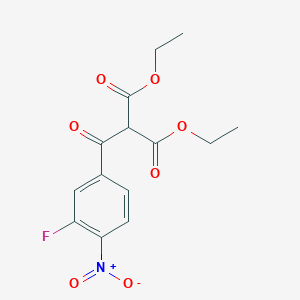
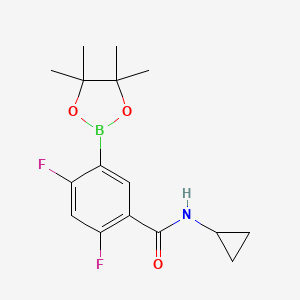
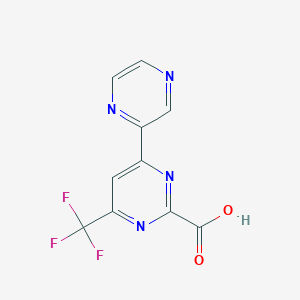
![7-Difluoromethyl-2-(dimethylamino)thiazolo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B13727872.png)
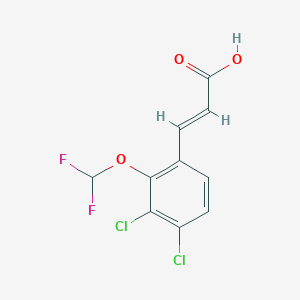

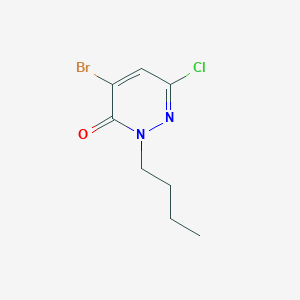

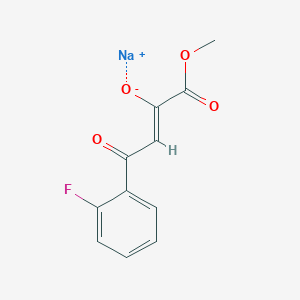
![4,4'-Dimethyl-[1,1'-biphenyl]-3,3'-disulfonic acid](/img/structure/B13727942.png)
![1,1,3-trimethyl-2-((1E,3E,5E)-5-(1,1,3-trimethyl-1H-benzo[e]indol-2(3H)-ylidene)penta-1,3-dien-1-yl)-1H-benzo[e]indol-3-ium iodide](/img/structure/B13727947.png)

